molecular formula C8H11FN2 B13038834 (1S)-1-(4-fluorophenyl)ethane-1,2-diamine

(1S)-1-(4-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13038834
M. Wt: 154.18 g/mol
InChI Key: GWWSYDOECKBUGG-MRVPVSSYSA-N
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Description

(1S)-1-(4-Fluorophenyl)ethane-1,2-diamine is a chiral ethylenediamine derivative of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a fluorinated aromatic ring and a chiral 1,2-diamine backbone, makes it a valuable scaffold for the synthesis of novel bioactive molecules and the investigation of structure-activity relationships (SAR). The fluorine atom is a key feature, as its incorporation into lead compounds is a well-established strategy to modulate properties such as metabolic stability, membrane permeability, and lipophilicity, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile . The 1,2-diamine moiety serves as a versatile building block for constructing more complex molecular architectures. Researchers utilize this functional group in multi-component reactions to efficiently assemble nitrogen-containing heterocycles, which are privileged structures in pharmaceutical development . Furthermore, based on studies of structurally related N,N'-disubstituted ethylenediamines, this chiral diamine scaffold shows potential for developing ligands that target central nervous system receptors . Such compounds are investigated for their role in mitigating the effects of psychostimulant drugs of abuse and as potential therapeutics for neurological disorders . This product is intended for research applications in chemical synthesis and drug discovery. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the suitability of this material for their specific experimental applications.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

(1S)-1-(4-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1

InChI Key

GWWSYDOECKBUGG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)F

Canonical SMILES

C1=CC(=CC=C1C(CN)N)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

Analytical and Purification Techniques

Reaction Mechanisms and Chemical Transformations

  • Reductive Amination Mechanism: The carbonyl group of 4-fluoroacetophenone reacts with ethylenediamine to form an imine intermediate, which is subsequently reduced to the corresponding amine under hydrogenation conditions.
  • Chiral Induction: Asymmetric catalysts or chiral auxiliaries guide the formation of the (1S) stereoisomer during reductive amination.
  • Salt Formation: Protonation of amine groups with hydrochloric acid yields the dihydrochloride salt, enhancing solubility and stability.

Summary Table of Preparation Methods

Preparation Aspect Details References
Starting materials 4-fluoroacetophenone, ethylenediamine
Key reaction Reductive amination with Pd/C catalyst
Solvents Ethanol, methanol
Catalysts Palladium on carbon (Pd/C)
Chiral control Asymmetric catalysis or chiral resolution
Purification Recrystallization, chromatography
Analytical methods Chiral HPLC, NMR, MS, elemental analysis
Industrial scale Batch reactors, continuous flow, quality control

Research Findings and Optimization

  • Optimization of reaction conditions such as temperature, solvent choice, and catalyst loading significantly affects yield and enantiomeric purity.
  • Use of chiral catalysts has improved the stereoselectivity of the reductive amination step.
  • Purification methods have evolved to allow rapid isolation of high-purity (1S) enantiomer suitable for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemical Synthesis

The synthesis of (1S)-1-(4-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 4-fluorobenzaldehyde with ethylenediamine under catalytic conditions. Common catalysts include palladium on carbon, and the reactions are often conducted under inert atmospheres to enhance yield and purity.

Synthetic Routes

  • Method : Reaction of 4-fluorobenzaldehyde with ethylenediamine.
  • Catalysts : Palladium on carbon.
  • Conditions : Inert atmosphere to prevent oxidation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to significant pharmacological effects.

Scientific Research Applications

This compound is utilized in various scientific fields:

Chemistry

  • Serves as a building block for the synthesis of more complex molecules.

Biology

  • Used in studies related to enzyme inhibition and protein-ligand interactions.

Medicinal Chemistry

  • Investigated for its potential applications in drug development due to its unique structural features that enhance lipophilicity and metabolic stability .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Case Studies

Several studies have highlighted the significance of this compound in medicinal chemistry:

  • Study on Metal Complexes : Research demonstrated that this compound can form bioactive metal complexes that exhibit enhanced biological activity compared to their non-complexed counterparts .
  • Pharmacological Investigations : Investigations into its pharmacological profile suggest potential therapeutic effects on various biological pathways, making it a candidate for further drug development .

Mechanism of Action

The mechanism of action of (1S)-1-(4-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the amine groups can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethane-1,2-diamine vs. Propane-1,3-diamine Linkers

Compounds with ethane-1,2-diamine linkers, such as the target compound, exhibit lower cytotoxicity compared to analogs with propane-1,3-diamine backbones (e.g., compounds 11, 14, and 15 in ). However, propane-1,3-diamine derivatives demonstrate superior antimycobacterial activity , with MIC values as low as 0.5–2 µg/mL . This suggests a trade-off between safety and efficacy depending on the linker length.

Fluorophenyl vs. Methoxyphenyl Substituents

Replacing the 4-fluorophenyl group with a 4-methoxyphenyl moiety (as in (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, ) increases molecular weight (MW = 272.34 g/mol) and lipophilicity (ClogP ≈ 2.1 vs. 1.5 for the fluorinated analog).

Antimicrobial and Anthelmintic Activity

N,N′-Bis(2-hydroxylbenzyl) Derivatives

Derivatives like N,N′-bis(2-hydroxybenzyl)ethane-1,2-diamine () show broad-spectrum antimicrobial activity. The hydroxyl groups improve solubility but may reduce membrane permeability compared to the fluorinated analog .

Piperazine-2,3-dione Derivatives

Cyclization of ethane-1,2-diamine precursors into piperazine-2,3-diones () enhances anthelmintic activity. For example, 1,4-bis(4-chlorobenzyl)piperazine-2,3-dione exhibits 85% inhibition against Fasciola hepatica at 50 µg/mL, outperforming piperazine hydrate. The target compound’s fluorophenyl group could similarly enhance activity if incorporated into such scaffolds .

Lipophilicity (ClogP)
  • Target compound: ClogP ≈ 1.5 (estimated).
  • N,N-Bis(4-ethylphenyl)ethane-1,2-diamine (): ClogP ≈ 3.2 due to ethyl substituents.
    Higher lipophilicity improves tissue penetration but may increase toxicity .
Hazard Comparison
  • (1S)-1-(4-Fluorophenyl)ethane-1,2-diamine : H302, H314, H335 .
  • N1-(4-Methoxyphenyl)ethane-1,2-diamine (): Lower acute toxicity (H315, H319) due to reduced electrophilicity .
Trifluoromethyl Derivatives

(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine () incorporates a CF₃ group , increasing MW to 222.19 g/mol and enhancing resistance to oxidative metabolism. Such derivatives are valuable in fluorinated drug design .

Schiff Base Complexes

The target compound can form Schiff bases with aldehydes (e.g., naphthaldehyde in ), yielding complexes with enhanced cytotoxicity or catalytic activity. For example, (1S,2S)-1,2-diphenyl analogs exhibit IC₅₀ = 12 µM against leukemia cells .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula MW (g/mol) ClogP Key Hazards
This compound C₈H₁₁FN₂ 154.19 1.5 H302, H314, H335
N1-(4-Methoxyphenyl)ethane-1,2-diamine C₉H₁₃N₂O 165.21 1.2 H315, H319
N,N-Bis(4-ethylphenyl)ethane-1,2-diamine C₁₀H₁₆N₂ 164.25 3.2 Not reported

Biological Activity

(1S)-1-(4-fluorophenyl)ethane-1,2-diamine is a chiral organic compound notable for its potential biological activities. This compound features a fluorinated phenyl group and two amine functionalities, which contribute to its pharmacological properties. Research into its biological activity has revealed promising applications in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C8_{8}H10_{10}F1_{1}N2_{2}. Its structure includes:

  • A chiral center at the first carbon atom.
  • A 4-fluorophenyl group attached to the second carbon atom.
  • Two primary amine groups that enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and affecting cellular signaling processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Antifungal Properties

In addition to antibacterial effects, this compound has demonstrated antifungal activity. It is particularly effective against common fungal pathogens, suggesting potential applications in treating fungal infections.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental settings:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control compounds, indicating strong antimicrobial potential.
Bacterial StrainZone of Inhibition (mm)Control (mm)
Staphylococcus aureus158
Escherichia coli125
  • Antifungal Activity Assessment : Another study assessed the antifungal properties against Candida albicans. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Modifications to the structure can lead to derivatives with enhanced or altered biological activities.

Common Synthetic Routes:

  • Reductive Amination : Using aldehydes or ketones with amines under reducing conditions.
  • N-Alkylation : Introducing alkyl groups to enhance solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing (1S)-1-(4-fluorophenyl)ethane-1,2-diamine with high enantiomeric purity?

  • Methodological Answer : A reductive alkylation approach can be employed using ethylenediamine and 4-fluorobenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions. Chiral resolution techniques, such as diastereomeric salt formation with chiral acids or enantioselective chromatography, are critical for isolating the (1S)-enantiomer. Reaction progress should be monitored via TLC or LC-MS to optimize yield and purity .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal structure determination to confirm absolute configuration .
  • NMR spectroscopy : Analyze coupling constants (e.g., vicinal protons in the ethane-1,2-diamine backbone) and fluorine-proton coupling to verify stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns .

Q. What safety precautions are essential when handling ethane-1,2-diamine derivatives in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant aprons, and fume hoods to avoid skin/eye contact. Store under inert gas (e.g., N2) to prevent oxidation. Follow protocols for neutralizing spills with weak acids (e.g., acetic acid). Refer to analogous SDS guidelines for ethylenediamine derivatives, emphasizing flammability and amine reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like N,N-disubstituted derivatives during synthesis?

  • Methodological Answer :

  • Stoichiometric control : Use excess ethylenediamine to favor monoalkylation.
  • Temperature modulation : Lower reaction temperatures (0–5°C) reduce side reactions.
  • Catalyst screening : Test alternatives to NaBH3CN (e.g., Pt catalysts for selective reduction) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Track by-products via HPLC with UV/fluorescence detection .

Q. What mechanistic insights explain the formation of undesired cyclized by-products (e.g., imidazolidines) during synthesis?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow NMR to monitor intermediate formation rates.
  • Computational modeling : DFT calculations predict energy barriers for cyclization vs. linear chain propagation.
  • Isotopic labeling : Introduce 13C-labeled ethylenediamine to trace reaction pathways via NMR .

Q. How does the 4-fluorophenyl substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with Cl, CH3, or H substituents and compare binding affinities (e.g., via SPR or radioligand assays).
  • Metabolic stability assays : Evaluate fluorination’s impact on cytochrome P450-mediated degradation using liver microsomes.
  • Molecular docking : Map fluorine’s role in hydrogen bonding with target receptors (e.g., serotonin transporters, inspired by citalopram analogs) .

Q. What strategies improve the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer :

  • Protecting groups : Temporarily mask amine groups with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) during storage.
  • Lyophilization : Freeze-dry hydrochloride salts to prevent hydrolysis.
  • Antioxidant additives : Include 0.1% BHT (butylated hydroxytoluene) in solutions to inhibit radical-mediated degradation .

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